Cvrartr

PD-L1 antagonist binding affinity phage display peptide

CVRARTR (PD-L1Pep-2) is a heptapeptide PD-L1 antagonist (KD 281 nM) identified by phage display. It surpasses PD-L1Pep-1 (KD 373 nM) in affinity and induces PD-L1 internalization while blocking PD-1/PD-L1 binding. At low-micromolar concentrations, it restores IL-2/IFN-γ secretion and CD8+ T-cell proliferation. In CT26-bearing BALB/c mice, intravenous administration achieves tumor-specific homing, tumor growth inhibition, and elevated CD8+/FoxP3+ ratios. Synergizes with doxorubicin—including as a PD-L1-targeted liposomal conjugate—amplifying anti-tumor efficacy. Choose CVRARTR for superior affinity, dual antagonism, and validated in vivo performance.

Molecular Formula C33H64N16O9S
Molecular Weight 861.0 g/mol
Cat. No. B15613339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCvrartr
Molecular FormulaC33H64N16O9S
Molecular Weight861.0 g/mol
Structural Identifiers
InChIInChI=1S/C33H64N16O9S/c1-15(2)22(48-25(52)18(34)14-59)28(55)46-19(8-5-11-41-31(35)36)26(53)44-16(3)24(51)45-20(9-6-12-42-32(37)38)27(54)49-23(17(4)50)29(56)47-21(30(57)58)10-7-13-43-33(39)40/h15-23,50,59H,5-14,34H2,1-4H3,(H,44,53)(H,45,51)(H,46,55)(H,47,56)(H,48,52)(H,49,54)(H,57,58)(H4,35,36,41)(H4,37,38,42)(H4,39,40,43)/t16-,17+,18-,19-,20-,21-,22-,23-/m0/s1
InChIKeyDSUASFJKAPSTTL-QGZPSTLZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CVRARTR (PD-L1Pep-2) – A Phage-Display-Derived Peptide Antagonist of PD-L1 for Immune Checkpoint Research


CVRARTR, also known as PD-L1Pep-2, is a seven‑amino‑acid linear peptide (Cys‑Val‑Arg‑Ala‑Arg‑Thr‑Arg) identified by phage display screening for selective binding to programmed cell death ligand‑1 (PD‑L1) [1]. It acts as a PD‑L1 antagonist with a dissociation constant (KD) of 281 nM and induces internalization and downregulation of cell‑surface PD‑L1, thereby blocking the PD‑1/PD‑L1 immune checkpoint [1]. Its reported molecular formula is C₃₃H₆₄N₁₆O₉S, with a molecular weight of approximately 861 g/mol, and it is typically supplied at ≥95% purity [2].

Why CVRARTR Cannot Be Simply Replaced by Other PD‑L1‑Binding Peptides


Peptide antagonists of PD‑L1 derived from phage display differ markedly in their amino acid sequence, binding affinity, and functional downstream effects. For instance, PD‑L1Pep‑1 (CLQKTPKQC) and PD‑L1Pep‑2 (CVRARTR) show a 92 nM difference in KD (373 nM vs. 281 nM) [1], a disparity that translates into divergent cell‑surface PD‑L1 modulation and T‑cell reactivation potency. Even peptides that share a common target can exhibit orders‑of‑magnitude variation in affinity—CLP002 has a KD of 366 nM, while LC4 displays a KD of 6,860 nM [2]—making the choice of peptide critical for experimental reproducibility and translational relevance.

CVRARTR Quantitative Differentiation from Closest PD‑L1 Peptide Analogs


Superior Binding Affinity for PD‑L1 Compared with the Co‑Identified Peptide PD‑L1Pep‑1

In a direct head‑to‑head comparison within the same phage‑display screen and the same surface plasmon resonance (SPR) assay, CVRARTR (PD‑L1Pep‑2) exhibited a KD of 281 nM, whereas PD‑L1Pep‑1 (CLQKTPKQC) displayed a KD of 373 nM [1]. This represents a 24.7% improvement in equilibrium binding affinity for the target PD‑L1 protein.

PD-L1 antagonist binding affinity phage display peptide

Stronger PD‑L1 Affinity than Other Phage‑Display‑Derived Peptides CLP002 and LC4

When placed in the context of other phage‑display‑identified PD‑L1‑binding peptides compiled in a recent systematic review, CVRARTR (KD = 0.281 μM) demonstrates a 1.30‑fold higher affinity than CLP002 (KD = 0.366 μM) and a 24.4‑fold higher affinity than LC4 (KD = 6.86 μM) [1]. Although these values were obtained in different laboratories, all were measured by SPR and are thus cross‑study comparable.

PD-L1 peptide KD comparison immune checkpoint

Induction of PD‑L1 Internalization – A Mechanism Not Shared by All Blocking Peptides

CVRARTR not only blocks PD‑L1 but actively triggers its internalization and reduces cell‑surface PD‑L1 levels, as demonstrated by flow cytometry analysis in CT26 colon carcinoma cells [1]. In contrast, many competing PD‑L1‑binding peptides (e.g., CLP002 [2]) have not been reported to share this dual blocking/internalization mechanism. Quantitative internalization data from the original study show that CVRARTR treatment reduces surface PD‑L1 by approximately 50% at 10 μM within 2 h in CT26 cells, while a scrambled control peptide had no effect [1].

PD-L1 internalization receptor downregulation immune evasion

Best‑Fit Research and Pre‑Clinical Application Scenarios for CVRARTR


In Vitro Restoration of T‑Cell Effector Function in PD‑L1‑Mediated Immune Suppression Models

CVRARTR at low‑micromolar concentrations restores IL‑2 and IFN‑γ secretion and CD8⁺ T‑cell proliferation in co‑culture systems where CT26 tumor cells suppress T‑cell activity via PD‑L1 [1]. This application directly leverages the peptide’s 281 nM KD and its ability to downregulate surface PD‑L1 to re‑activate exhausted T cells, making it suitable for dissecting PD‑L1‑dependent immune evasion mechanisms.

Syngeneic Mouse Tumor Model for Evaluating PD‑L1 Blockade Monotherapy

Intravenous administration of CVRARTR in BALB/c mice bearing CT26 syngeneic tumors leads to preferential tumor homing, significant inhibition of tumor growth, and an increase in the intratumoral CD8⁺/FoxP3⁺ T‑cell ratio [1]. The peptide’s higher affinity for PD‑L1 compared with PD‑L1Pep‑1 [1] supports its selection as a tool compound for proof‑of‑concept studies of peptide‑based checkpoint blockade in vivo.

Combination Therapy with Chemotherapeutic Agents or Liposomal Formulations

Co‑administration of CVRARTR with doxorubicin, or conjugation of the peptide to PD‑L1‑targeted liposomal doxorubicin, enhances tumor growth inhibition and increases the CD8⁺/FoxP3⁺ ratio more effectively than either doxorubicin alone or untargeted liposomal doxorubicin [1]. This scenario exploits the peptide’s targeting and internalization properties to improve the therapeutic index of existing chemotherapeutic regimens in immunocompetent mouse models.

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